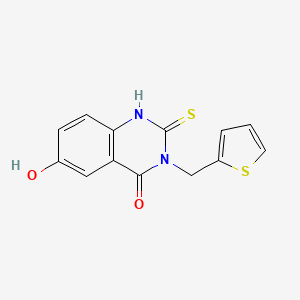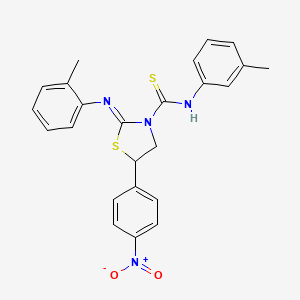![molecular formula C12H11N3O5S B7534773 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid, also known as NBDPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of oxadiazoles, which are known for their diverse range of applications in medicinal chemistry, material science, and agriculture.
作用機序
The mechanism of action of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid is not fully understood. However, studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. The fluorescent properties of this compound have been attributed to its ability to bind to proteins and nucleic acids, which allows for its use as a fluorescent probe in biochemical assays.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes. The fluorescent properties of this compound have been used to study protein-protein interactions and nucleic acid hybridization.
実験室実験の利点と制限
One of the main advantages of using 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid in lab experiments is its fluorescent properties, which allow for its use as a probe in biochemical assays. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules in living cells. Another area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
合成法
The synthesis of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. The thiol group is then protected by reacting it with methyl chloroformate to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiomethyl ester. Finally, the ester group is hydrolyzed to form this compound.
科学的研究の応用
2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays. In material science, this compound has been used as a building block for the synthesis of novel polymers and dendrimers. In agriculture, it has been investigated for its potential use as a pesticide.
特性
IUPAC Name |
2-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-7(12(16)17)21-6-10-13-14-11(20-10)8-3-2-4-9(5-8)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYEARLFBCDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)
